molecular formula C16H11NO4 B11842027 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide CAS No. 94108-86-8

7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide

Cat. No.: B11842027
CAS No.: 94108-86-8
M. Wt: 281.26 g/mol
InChI Key: BSNFVFFEEGERCW-UHFFFAOYSA-N
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Description

7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide (CAS 94108-86-8) is a synthetic coumarin-3-carboxamide derivative of significant interest in medicinal chemistry and anticancer research. This compound belongs to the benzopyrone class of heterocyclic compounds, known for a wide spectrum of biological activities . The core structure features a 7-hydroxy coumarin scaffold linked to a phenyl group via a carboxamide bridge at the 3-position. The primary research value of this compound lies in its function as a selective inhibitor of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII . These enzymes are overexpressed in hypoxic tumors and are valid targets for anticancer therapy. Research demonstrates that 7-hydroxycoumarin-3-carboxamides exhibit selective inhibition of hCA IX and XII over off-target cytosolic isoforms (CA I and II), with certain derivatives showing sub-micromolar potency . This selective mechanism of action makes it a valuable lead compound for developing novel therapeutics for hypoxic tumors. With a molecular formula of C16H11NO4 and a molecular weight of 281.26 g/mol , the compound is characterized by its exact mass of 281.0688 . It is suitable for various analytical techniques, and methods for its analysis using reverse-phase (RP) HPLC have been established, which can be adapted for pharmacokinetic studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94108-86-8

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

7-hydroxy-2-oxo-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C16H11NO4/c18-12-7-6-10-8-13(16(20)21-14(10)9-12)15(19)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,19)

InChI Key

BSNFVFFEEGERCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation Step :

    • N-phenyl cyanoacetamide (1a) reacts with salicylic aldehyde (2) in ethanol under catalytic piperidine.

    • The reaction proceeds via Knoevenagel mechanism, forming the imino-coumarin intermediate 3a (2-imino-N-phenyl-2H-1-benzopyran-3-carboxamide).

    • Key spectral data for 3a :

      • ¹H-NMR : δ 7.13–7.58 (m, ArH), δ 3.88 (s, CH₃ from methoxy substituent in some derivatives).

      • IR : ν(C≡N) at ~2200 cm⁻¹, ν(C=O) at ~1700 cm⁻¹.

  • Hydrolysis Step :

    • The imino group in 3a is hydrolyzed using a mixture of hydrochloric acid (HCl) and dioxane to yield the target oxo compound.

    • Reaction conditions: Reflux for 2–4 hours, followed by neutralization and recrystallization from ethanol.

Yield and Scalability

  • The condensation step achieves near-quantitative conversion under optimized conditions (room temperature, 2 hours).

  • Hydrolysis yields are moderate (60–70%), limited by side reactions during acidic treatment.

Table 1: Key Parameters for Knoevenagel-Based Synthesis

StepReagentsConditionsYield (%)
CondensationPiperidine, ethanolRT, 2 h>95
HydrolysisHCl, dioxaneReflux, 3 h65
Coupling AgentSolventTime (h)Yield (%)
HATUDMF2448
EDCI/HOBtDCM1835

Comparative Analysis of Methods

Advantages and Limitations

  • Knoevenagel Route :

    • Pros : Fewer steps, high condensation efficiency, no need for coupling reagents.

    • Cons : Acidic hydrolysis risks decarboxylation or side reactions.

  • Carboxylic Acid Amidation :

    • Pros : Modular—allows diversification of the amide substituent.

    • Cons : Multi-step synthesis of the carboxylic acid precursor lowers overall yield.

Characterization Data

  • IR Spectroscopy :

    • ν(O-H) at 3377–3443 cm⁻¹ (phenolic hydroxyl).

    • ν(C=O) at 1732–1734 cm⁻¹ (coumarin lactone and amide).

  • ¹H-NMR :

    • δ 9.5–10.0 (s, 1H, phenolic -OH).

    • δ 7.6–8.1 (d, 2H, coumarin H-4 and H-5).

Industrial and Preparative Considerations

  • Scalability : The Knoevenagel method is preferred for large-scale production due to simpler workup.

  • Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for purifying the final compound, using acetonitrile/water/phosphoric acid mobile phases .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

The compound has been successfully analyzed using reverse-phase HPLC techniques. A study demonstrated that it can be effectively separated on a Newcrom R1 HPLC column under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with modifications for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is scalable for preparative separation and is suitable for pharmacokinetic studies .

2. Mass Spectrometry

In conjunction with HPLC, mass spectrometry has been utilized to analyze the compound's structure and purity. This combination allows for precise identification and quantification of the compound in various samples, making it invaluable in both research and industrial applications.

Pharmacological Applications

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, including neurodegenerative disorders .

2. Potential Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. Its ability to induce apoptosis in cancer cells has been documented, indicating potential as a chemotherapeutic agent. Further research is required to elucidate its mechanisms of action and efficacy in clinical settings .

Case Studies

Case Study 1: HPLC Analysis of Impurities

A study conducted on the purification of this compound involved the use of HPLC to isolate impurities effectively. The researchers reported a high degree of separation efficiency, which is critical for ensuring the quality of pharmaceutical preparations .

Case Study 2: Pharmacokinetics and Bioavailability

In a pharmacokinetic study, the absorption and distribution characteristics of this compound were evaluated in animal models. The results indicated favorable bioavailability profiles, suggesting that this compound could be a viable candidate for further development in drug formulation.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several coumarin-3-carboxamides, differing primarily in substituents at position 7 of the benzopyran core and the carboxamide’s N-substituent. Below is a detailed comparative analysis:

Substituent Variations at the Carboxamide Group

  • N-Phenyl vs. N-Hydroxy (): Replacing the N-phenyl group with N-hydroxy (as in N-Hydroxy-2-oxo-2H-chromene-3-carboxamide) reduces molecular weight (205.17 g/mol vs. ~281.27 g/mol inferred for the target compound) and lipophilicity.
  • N-(2-Furylmethyl) (): The furan-containing derivative (C₁₅H₁₁NO₅, MW 285.25 g/mol) introduces a heteroaromatic ring, which may improve π-π stacking interactions in biological targets. However, the furyl group’s lower hydrophobicity compared to phenyl could alter binding affinity .

Modifications at Position 7 of the Benzopyran Core

  • 7-Hydroxy vs. 7-Alkoxy Groups (): Substituting the 7-hydroxy group with ethoxy (C₁₉H₁₇NO₅, MW 339.34 g/mol) or methoxy (C₂₀H₁₉NO₅, MW 353.37 g/mol) increases steric bulk and lipophilicity. Alkoxy groups may reduce antioxidant activity (due to diminished hydrogen-bond donation) but enhance metabolic stability by blocking oxidative degradation .

Auxiliary Substituents on the Aromatic Rings

  • N-(4-Isopropylphenyl) ():
    The branched isopropyl group increases hydrophobicity (logP) and may improve blood-brain barrier penetration, a critical factor for central nervous system-targeted therapeutics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide (Target) C₁₆H₁₁NO₄* 281.27 7-OH, N-Ph
N-Hydroxy-2-oxo-2H-chromene-3-carboxamide () C₁₀H₇NO₄ 205.17 N-OH
7-Ethoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide () C₁₉H₁₇NO₅ 339.34 7-OEt, N-(2-MeO-Ph)
7-Methoxy-N-[4-isopropylphenyl]-2-oxo-2H-chromene-3-carboxamide () C₂₀H₁₉NO₅ 353.37 7-OMe, N-(4-isoPr-Ph)
N-(2-Furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide () C₁₅H₁₁NO₅ 285.25 7-OH, N-(2-furylmethyl)

*Inferred based on structural similarity to and –6.

Research Findings and Implications

  • Hydrogen-Bonding Capacity: The 7-hydroxy group in the target compound and ’s derivative may confer stronger antioxidant activity compared to alkoxy-substituted analogs () .
  • Lipophilicity and Bioavailability: The N-phenyl group in the target compound likely enhances membrane permeability relative to N-hydroxy () but may reduce aqueous solubility, necessitating formulation optimization .
  • Metabolic Stability: Alkoxy groups (e.g., 7-ethoxy in ) could mitigate hepatic clearance via cytochrome P450 enzymes, suggesting a trade-off between activity and pharmacokinetics .

Biological Activity

7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide (CAS No. 94108-86-8) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes available data on the biological activity of this compound, including its mechanisms of action, synthesis, and efficacy against various biological targets.

PropertyValue
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Boiling Point609.2 ± 55.0 °C (Predicted)
Density1.464 ± 0.06 g/cm³ (Predicted)
pKa7.54 ± 0.20 (Predicted)

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation. For instance, compounds structurally related to this benzopyran derivative have shown significant cytotoxic effects against various cancer cell lines:

  • HepG2 Cell Lines : The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity.
  • HeLa Cell Lines : Similar efficacy was noted, with studies showing that modifications in the phenyl ring can enhance activity against these cells.

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells, which could be attributed to its structural features that allow for interaction with cellular pathways involved in growth regulation.

Antibacterial Activity

The antibacterial potential of this compound has also been explored, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values obtained from various studies suggest moderate antibacterial activity, with specific derivatives showing enhanced efficacy:

  • MIC Values : Some derivatives demonstrated MIC values as low as 1 µg/mL against Helicobacter pylori.

This suggests that the compound may inhibit bacterial growth by interfering with essential cellular processes, although detailed mechanisms remain to be fully elucidated.

Study on Anticancer Properties

A study published in Molecules evaluated a series of coumarin derivatives, including those related to this compound. The findings indicated that certain substitutions on the benzopyran structure could significantly enhance anticancer activity against HepG2 and HeLa cell lines, with IC50 values ranging from 0.39 to 4.85 μM for the most potent derivatives .

Study on Antibacterial Properties

In another investigation focused on antibacterial activity, derivatives of coumarin were tested against various bacterial strains using microbroth dilution methods. The results showed that while some compounds had limited activity, others exhibited strong inhibition against specific strains such as Staphylococcus aureus . This highlights the potential for developing new antibacterial agents based on the benzopyran scaffold.

Q & A

Q. What are the standard synthetic protocols for preparing 7-hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves coupling acyl chlorides with substituted phenols under basic conditions. For example, reacting 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid acyl chloride with phenols (e.g., 3-iodophenol) in the presence of pyridine as a base at room temperature for 8 hours. Post-reaction purification includes filtration, washing with solvents like dioxane or methanol, and recrystallization from DMF/methanol. Yields often range from 60% to 80% for analogous compounds . Key steps:
  • Reagent ratios : ~4 mmol acyl chloride with 9 mmol phenol.
  • Purification : Sequential washing and crystallization at controlled temperatures (e.g., 4°C for 2 hours).

Q. Which spectroscopic techniques are critical for characterizing benzopyran-3-carboxamide derivatives?

  • Methodological Answer : Essential techniques include:
  • IR spectroscopy : Identifies carbonyl stretches (C=O lactone at ~1720 cm⁻¹, ester at ~1770 cm⁻¹) and aromatic C-H bonds (~3068 cm⁻¹) .
  • ¹H NMR : Reveals substitution patterns (e.g., aromatic protons at δ 7.32–9.28 ppm) and side-chain environments (e.g., methylene groups at δ 4.13 ppm) .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
  • Melting points : Used as purity indicators (e.g., >260°C for crystalline products) .

Q. How do substituents on the benzopyran core influence biological activity?

  • Methodological Answer : Substituent effects are studied via systematic structural modifications. For instance:
  • Electron-withdrawing groups (e.g., nitro at position 6) enhance electrophilicity, potentially improving enzyme inhibition .
  • Hydrophobic substituents (e.g., isopropyl groups on the phenyl ring) may increase membrane permeability, as seen in analogs like N-(4-isopropylphenyl)-7-methoxy derivatives .
  • Hydroxyl groups (e.g., at position 7) can participate in hydrogen bonding, affecting solubility and target interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing benzopyran-3-carboxamides?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:
  • Reaction path searches : Identify energy barriers for acyl chloride-phenol coupling to minimize side reactions.
  • Solvent screening : Simulate solvent effects (e.g., DMF vs. CHCl₃) on reaction kinetics and product stability.
  • ICReDD’s approach : Combines computational modeling with experimental feedback to refine conditions (e.g., pyridine concentration, reflux time) .

Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?

  • Methodological Answer : Use advanced NMR techniques:
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguishing 7-H and 8-H protons in crowded δ 7.5–8.5 ppm regions) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when elemental analysis is inconclusive.
  • Variable-temperature NMR : Resolve dynamic effects in flexible side chains (e.g., aminomethyl groups) .

Q. What strategies improve solubility of hydrophobic benzopyran-3-carboxamides for in vitro assays?

  • Methodological Answer : Cocrystallization with hydrophilic partners (e.g., 2-aminobenzothiazole) enhances aqueous solubility. Steps include:
  • Solvent-assisted grinding : Mechanochemical synthesis of cocrystals.
  • X-ray diffraction : Validate supramolecular interactions (e.g., hydrogen bonds between carbonyl and amine groups) .
  • Phase solubility studies : Quantify solubility improvements in buffers (e.g., PBS at pH 7.4) .

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